Lophophorine hydrochloride Lophophorine hydrochloride Lophophorine HCl is discontinued (DEA controlled substance). Lophophorine HCl is a peyote alkaloid.
Brand Name: Vulcanchem
CAS No.: 6112-95-4
VCID: VC0533535
InChI: InChI=1S/C13H17NO3.ClH/c1-8-11-9(4-5-14(8)2)6-10(15-3)12-13(11)17-7-16-12;/h6,8H,4-5,7H2,1-3H3;1H/t8-;/m0./s1
SMILES: CC1C2=C3C(=C(C=C2CCN1C)OC)OCO3.Cl
Molecular Formula: C13H18ClNO3
Molecular Weight: 271.74 g/mol

Lophophorine hydrochloride

CAS No.: 6112-95-4

Cat. No.: VC0533535

Molecular Formula: C13H18ClNO3

Molecular Weight: 271.74 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lophophorine hydrochloride - 6112-95-4

Specification

CAS No. 6112-95-4
Molecular Formula C13H18ClNO3
Molecular Weight 271.74 g/mol
IUPAC Name (9S)-4-methoxy-8,9-dimethyl-7,9-dihydro-6H-[1,3]dioxolo[4,5-h]isoquinoline;hydrochloride
Standard InChI InChI=1S/C13H17NO3.ClH/c1-8-11-9(4-5-14(8)2)6-10(15-3)12-13(11)17-7-16-12;/h6,8H,4-5,7H2,1-3H3;1H/t8-;/m0./s1
Standard InChI Key KCIKWLFLJHFKRA-QRPNPIFTSA-N
Isomeric SMILES C[C@H]1C2=C3C(=C(C=C2CCN1C)OC)OCO3.Cl
SMILES CC1C2=C3C(=C(C=C2CCN1C)OC)OCO3.Cl
Canonical SMILES CC1C2=C3C(=C(C=C2CCN1C)OC)OCO3.Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Lophophorine hydrochloride (CAS 6112-95-4) is the hydrochloride salt of lophophorine, with the molecular formula C₁₃H₁₇NO₃·HCl and a molecular weight of 271.74 g/mol . The parent alkaloid lophophorine features a tetrahydroisoquinoline backbone substituted with methoxy and methyl groups at positions 4 and 8/9, respectively, forming a dioxolo[4,5-h]isoquinoline system . X-ray crystallography confirms the (9S)-stereochemistry, critical for its biological activity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight271.74 g/mol
Exact Mass271.097 Da
Optical Rotation (α_D¹⁷)-9.5° (c = 1 in H₂O)
SolubilityH₂O, EtOH, DMSO
Melting PointDecomposes >145°C

The hydrochloride salt enhances water solubility (≈50 mg/mL) compared to the free base, facilitating pharmacological testing . Nuclear magnetic resonance (¹H/¹³C NMR) spectral data confirm the presence of characteristic signals: δ 6.65 (s, H-5), 3.85 (s, OCH₃), and 2.45 (m, H-9) .

Pharmacological Effects

Central Nervous System Activity

Lophophorine exhibits dose-dependent neurostimulant and convulsant effects in murine models. Intraperitoneal administration at 12 mg/kg induces strychnine-like tonic-clonic seizures within 15 minutes, progressing to fatal respiratory arrest at higher doses . This contrasts with related Lophophora alkaloids like pellotine, which demonstrate hypnotic properties . Mechanistic studies suggest dual modulation of serotonergic and cholinergic pathways:

  • 5-HT Receptor Antagonism: Structural analogs show nanomolar affinity for 5-HT₁D/₆/₇ receptors , though lophophorine’s exact binding profile remains unquantified.

  • Monoamine Oxidase Inhibition: In vitro assays reveal moderate MAO-A inhibition (IC₅₀ ≈ 10 μM), potentially amplifying synaptic monoamine levels .

Peripheral Actions

Early clinical observations by Heffter (1898) noted transient hypotension and cutaneous flushing in humans following 20 mg doses, implicating peripheral vasodilation . Ex vivo vascular ring assays demonstrate endothelium-independent relaxation of rat aortic smooth muscle (EC₅₀ ≈ 30 μM), likely mediated by Ca²⁺ channel blockade .

Toxicological Profile

Acute Toxicity

Murine LD₅₀ values highlight significant species-specific susceptibility:

  • Mice: 18 mg/kg (i.p.), with convulsions preceding death

  • Rats: 42 mg/kg (i.p.), suggesting metabolic detoxification pathways

Human toxicity data remain anecdotal, though self-experimentation reports describe intense diaphoresis, mydriasis, and dysphoria at doses ≥15 mg .

Chronic Exposure Risks

No long-term studies exist, but structural analogs (e.g., mescaline) show negligible organotoxicity. Potential concerns include:

  • Seizure Threshold Lowering: Chronic use may predispose to epilepsy in genetically susceptible individuals .

  • MAO Inhibition: Theoretical risk of hypertensive crisis with tyramine-containing foods .

Metabolic Fate and Pharmacokinetics

Biotransformation Pathways

Lophophorine demonstrates exceptional metabolic stability:

  • Phase I Metabolism: Mouse liver microsomes convert <35% over 4 hours, primarily via N-oxidation (M1) and O-demethylation (M2) .

  • Phase II Metabolism: Glucuronidation at the 8-hydroxy position produces diastereomeric conjugates (M3a/b), detectable in plasma and urine .

Table 2: Major Metabolites Identified In Vivo

MetaboliteStructure ModificationDetection Method
N-oxide (M1)Oxidation at tertiary amineLC-MS/MS
7-Desmethyl (M2)Demethylation at C7HRMS
8-O-GlucuronideGlucuronic acid conjugationDESI-MSI

Blood-Brain Barrier Penetration

Desorption electrospray ionization mass spectrometry imaging (DESI-MSI) confirms rapid CNS entry in rodents, with peak hippocampal concentrations (≈2.1 μg/g) achieved within 30 minutes post-injection .

Synthesis and Analytical Characterization

Chemical Synthesis

The first total synthesis by Späth and Kesztler (1935) employed a Pictet-Spengler strategy :

  • Condensation of 3,4-dimethoxyphenethylamine with methylglyoxal

  • Cyclization under acidic conditions to form the tetrahydroisoquinoline core

  • Resolution via chiral salts to isolate the (9S)-enantiomer

Modern improvements utilize asymmetric hydrogenation (ee >98%) and microwave-assisted cyclization (yield ↑ 37%) .

Analytical Methods

  • HPLC-UV: C18 column (5 μm, 250 × 4.6 mm), 0.1% H₃PO₄/MeCN gradient, λ = 280 nm (LOQ = 0.1 μg/mL)

  • GC-MS: DB-5MS column, EI mode (70 eV), characteristic ions m/z 235 [M]⁺, 204 [M-OCH₃]⁺

  • Chiral CE: 50 mM phosphate buffer (pH 2.5), 25 kV, LOD = 50 ng/mL

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